4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Description
4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, also known as 2’-deoxy-2’-fluorocytidine, is a nucleoside analog. It is structurally similar to cytidine, a naturally occurring nucleoside, but with a fluorine atom replacing the hydroxyl group at the 2’ position of the sugar moiety. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications .
Properties
Molecular Formula |
C9H12FN3O4 |
|---|---|
Molecular Weight |
245.21 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6?,7+,8-/m1/s1 |
InChI Key |
PKOBNLOZXOHYOP-PDVZPSIWSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)F)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as 2-deoxy-D-ribose.
Fluorination: The hydroxyl group at the 2’ position is replaced with a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated sugar is then coupled with a pyrimidine base, such as cytosine, under acidic conditions to form the nucleoside analog.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
Oxidation: Formation of 2’-fluoro-2’-deoxyuridine.
Reduction: Formation of 2’-deoxy-2’-fluorocytidine.
Substitution: Formation of various substituted nucleoside analogs.
Scientific Research Applications
4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties. It is a potential therapeutic agent against various viral infections and cancers.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into DNA during replication. The fluorine atom at the 2’ position prevents proper base pairing, leading to chain termination and inhibition of DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Comparison with Similar Compounds
Similar Compounds
2’-deoxy-2’-fluorouridine: Similar structure but with a uracil base instead of cytosine.
2’-deoxy-2’-fluoro-5-methylcytidine: Contains a methyl group at the 5 position of the cytosine base.
2’-deoxy-2’,2’-difluorocytidine: Contains two fluorine atoms at the 2’ position.
Uniqueness
4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. Its ability to inhibit DNA synthesis makes it a valuable compound in antiviral and anticancer research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
